molecular formula C22H17ClN4O3S B2653158 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 361477-28-3

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2653158
CAS No.: 361477-28-3
M. Wt: 452.91
InChI Key: GAPGJJALWLJLNS-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, a chlorophenyl group, and a dioxopyrrolidinylbenzamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving a suitable thioamide and a hydrazine derivative under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thieno[3,4-c]pyrazole intermediate.

    Attachment of the dioxopyrrolidinylbenzamide moiety: This final step can be accomplished through an amide coupling reaction using a suitable coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms.

    Biology: Investigating its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Exploring its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure might confer specific biological activity.

    Industry: Potential use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound might inhibit or activate certain pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-c]pyrazole derivatives: Compounds with similar core structures but different substituents.

    Chlorophenyl derivatives: Compounds featuring the chlorophenyl group but with different core structures.

    Dioxopyrrolidinylbenzamide derivatives: Compounds with variations in the dioxopyrrolidinylbenzamide moiety.

Uniqueness

What sets N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide apart is its unique combination of these structural elements, which may confer distinct chemical and biological properties not observed in other similar compounds.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3S/c23-14-3-7-16(8-4-14)27-21(17-11-31-12-18(17)25-27)24-22(30)13-1-5-15(6-2-13)26-19(28)9-10-20(26)29/h1-8H,9-12H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPGJJALWLJLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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